![molecular formula C9H8ClNO B039728 2,3-dihydro-1H-indole-1-carbonyl chloride CAS No. 117086-91-6](/img/structure/B39728.png)
2,3-dihydro-1H-indole-1-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-indole derivatives often involves transition metal-free amination of aryl chlorides or catalyzed reactions with acyl chlorides. For example, aromatic and aliphatic amines can react with chlorostyrene in the presence of potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles in good yields, highlighting a versatile approach to indole synthesis without the need for transition metals (Beller et al., 2001).
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indole derivatives can be complex, involving various substituents that influence their properties and reactivity. Crystal structure determination through X-ray diffraction reveals the detailed geometry, including conformation and intermolecular interactions. For instance, derivatives have been shown to adopt specific configurations that are influenced by weak intra and intermolecular C–H···O type hydrogen bonds, which stabilize the crystal structure and affect their chemical behavior (Vázquez-Vuelvas et al., 2011).
Chemical Reactions and Properties
2,3-Dihydro-1H-indole-1-carbonyl chloride undergoes various chemical reactions, including C–C coupling and acylation. These reactions are often facilitated by catalysts such as iron(III) chloride or aluminum chloride, leading to the formation of indole derivatives with significant yields. For example, the iron(III) chloride promoted desulfitative C–C coupling reaction allows for the synthesis of β,β-bisindolyl and β-indolyl α,β-unsaturated carbonyl compounds from α-oxo ketene dithioacetals and indoles (Yu et al., 2012).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and pharmaceutical formulations. These properties are determined by the molecular structure and the nature of substituents on the indole ring.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are influenced by the indole core and the substituents attached to it. For instance, acylation reactions at the 3-position of indoles with acyl chlorides highlight the reactivity of these compounds towards electrophilic substitution, providing a pathway for functionalization and diversification of indole derivatives (Okauchi et al., 2000).
Scientific Research Applications
Catalytic Reactions
- Trityl chloride acts as an efficient organic catalyst for preparing bis(indolyl)methanes at room temperature under solvent-free conditions. This process utilizes 1H-indole and carbonyl compounds, highlighting the significance of indole derivatives in pharmaceutical chemistry (Khalafi‐Nezhad et al., 2008).
Synthesis of Bi-Indoles and Indolo[3,2-b]indoles
- Palladium-catalyzed double reductive cyclization of bis(2-nitroaryl)-1,3-butadienes leads to the synthesis of various bi-indoles and indolo[3,2-b]indoles. This method demonstrates the versatility of indole derivatives in organic synthesis (Ansari et al., 2016).
Crystal Structural Analysis
- The crystal structure of 2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole variants was determined, revealing insights into molecular interactions and stability, important for understanding the properties of indole derivatives (Vázquez-Vuelvas et al., 2011).
Stereoselective Synthesis
- RhII-catalyzed C–H insertion enables stereoselective synthesis of trans-2,3-dihydro-1H-indoles. This highlights the role of indole derivatives in developing enantioselective synthetic methods (Santi et al., 2017).
Acylation of Indoles
- Indoles are selectively acylated at the 3-position using acyl chlorides in the presence of dialkylaluminum chloride, illustrating a method for functionalizing indole derivatives (Okauchi et al., 2000).
Biological Applications
- Novel diorganosilicon(IV) complexes of indole-2,3-dione derivatives show potential as ecofriendly fungicides and bactericides, suggesting the biological significance of indole derivatives (Singh & Nagpal, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Indoline-1-carbonyl chloride, also known as 2,3-Dihydroindole-1-carbonyl chloride, is a derivative of indole . Indole derivatives have been found to interact with a variety of targets, including cancer cells, microbes, and different types of disorders in the human body . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
For instance, they can form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . The presence of a carboxamide moiety in indole derivatives, such as Indoline-1-carbonyl chloride, could potentially enhance this interaction .
Biochemical Pathways
Indoline-1-carbonyl chloride, like other indole derivatives, may affect several biochemical pathways. Indole derivatives have been found to play a significant role in cell biology . They are involved in the synthesis of various natural products and drugs
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities . The physicochemical properties of indoline compounds, such as water solubility and lipid solubility, can influence their bioavailability .
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that Indoline-1-carbonyl chloride could potentially have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
2,3-dihydroindole-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVDNQHSQZMQMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625379 | |
Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117086-91-6 | |
Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indole-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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